molecular formula C25H22ClN3O3S B2982985 4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide CAS No. 403729-18-0

4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide

Cat. No.: B2982985
CAS No.: 403729-18-0
M. Wt: 479.98
InChI Key: WHMJVLZYPOKBBS-UHFFFAOYSA-N
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Description

4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide is a complex organic compound that features a quinazolinone core structure

Scientific Research Applications

4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an anticancer agent due to its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation.

    Biological Studies: Investigation of its effects on cellular processes and its potential as a tool for studying signal transduction pathways.

    Pharmaceutical Development: Exploration as a lead compound for the development of new drugs targeting specific diseases.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its versatile chemical reactivity.

Future Directions

The future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the biological activities of similar compounds , this compound could be investigated for potential antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Additionally, further studies could be conducted to optimize its synthesis and improve its yield and purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable thiol reacts with a halogenated precursor.

    Attachment of the Chlorophenylmethyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the quinazolinone core is alkylated with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst.

    Final Coupling with Benzamide: The final step involves coupling the intermediate with N-(2-methoxyethyl)benzamide using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Mechanism of Action

The mechanism of action of 4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their catalytic activity.

    Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signal transduction pathways.

    Disrupting Cellular Processes: Affecting processes like DNA replication, transcription, or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-chlorobenzophenone: A simpler compound with a similar chlorophenyl group but lacking the quinazolinone core.

    Quinazolinone Derivatives: Compounds with variations in the substituents on the quinazolinone core, which may have different biological activities.

    Benzamide Derivatives: Compounds with different substituents on the benzamide moiety, which can affect their pharmacological properties.

Uniqueness

4-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)-N-(2-methoxyethyl)benzamide is unique due to its combination of a quinazolinone core, a chlorophenylmethyl group, and a methoxyethylbenzamide moiety. This unique structure may confer specific biological activities and chemical reactivity that are not observed in simpler or structurally different compounds.

Properties

IUPAC Name

4-[2-[(4-chlorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3S/c1-32-15-14-27-23(30)18-8-12-20(13-9-18)29-24(31)21-4-2-3-5-22(21)28-25(29)33-16-17-6-10-19(26)11-7-17/h2-13H,14-16H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHMJVLZYPOKBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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